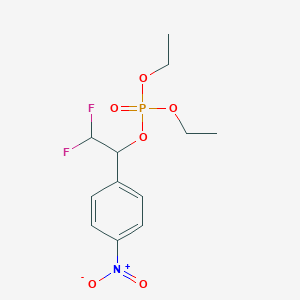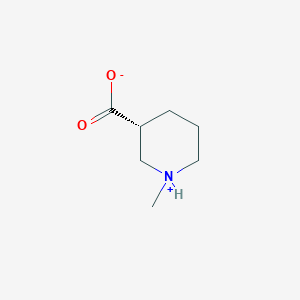
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.
Hydrothermal Methods: This involves the use of high-pressure and high-temperature water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent quality. The use of catalysts and automated systems is common to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system involved . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid include those with analogous structures and reactivity. Examples include:
Formaldehyde: Known for its reactivity and widespread industrial applications.
Aminocaproic Acid: Used in medical applications for its antifibrinolytic properties.
Tranexamic Acid: Similar in function to aminocaproic acid but more potent.
Uniqueness
This compound is unique due to its specific structural features and reactivity profile. It offers distinct advantages in terms of selectivity and efficiency in various applications compared to its analogs .
Propiedades
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.2C2HF3O2/c2*9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h2*1-7,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAGEXXQYRRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN.C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F6N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B8049388.png)
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049393.png)





![Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8049431.png)
![Tert-butyl 3-[5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate](/img/structure/B8049436.png)
![2,2,2-Trifluoroacetic acid; 2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8049443.png)
![cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8049457.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8049466.png)
![(2S,3S)-2,3-dibenzoyloxy-4-[(7R)-2-tert-butyl-7-methyl-1,4-diazepane-1-carbonyl]oxy-4-oxobutanoic acid](/img/structure/B8049492.png)

